molecular formula C21H19N5O4S B6519650 N-benzyl-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 863003-67-2

N-benzyl-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B6519650
CAS No.: 863003-67-2
M. Wt: 437.5 g/mol
InChI Key: VLGQGUDEDZDWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is a fused heterocyclic compound featuring a [1,3]diazino[4,5-d]pyrimidine core. Key structural elements include:

  • A furan-2-yl substituent at position 2.
  • 6,8-dimethyl groups and 5,7-dioxo moieties on the diazino-pyrimidine ring.
  • A sulfanylacetamide side chain with a benzyl group.

Its synthesis likely involves coupling reactions or cyclization steps analogous to those in the referenced studies .

Properties

IUPAC Name

N-benzyl-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)14-9-6-10-30-14)31-12-15(27)22-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGQGUDEDZDWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spectroscopic Data :

  • IR : Both compounds show CN stretches (~2,220 cm⁻¹) and NH bands (~3,400 cm⁻¹) .
  • MS : Molecular ions for 11a (m/z 386) and 11b (m/z 403) are comparable to the expected mass of the target compound (estimated >450 Da based on formula).
Parameter Target Compound 11a 11b
Core Structure [1,3]Diazino[4,5-d]pyrimidine Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Key Substituents Furan-2-yl, sulfanylacetamide 2,4,6-Trimethylbenzylidene 4-Cyanobenzylidene
Molecular Formula C₂₃H₂₁N₅O₄S (estimated) C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S
Yield Not reported 68% 68%

Pyrimido[2,1-b]quinazoline (12)

Structure: Compound 12 () contains a pyrimidoquinazoline core with a 5-methylfuran-2-yl group and a cyano substituent. Key Differences:

  • Core Heterocycle: The target compound’s fused diazino-pyrimidine system differs from the pyrimidoquinazoline in 12.
  • Functional Groups : Compound 12 lacks the sulfanyl and acetamide groups present in the target compound.

Spectroscopic Data :

  • ¹H NMR : Both compounds exhibit furan proton signals (δ ~6.2–7.4 ppm) and methyl groups (δ ~2.2–2.3 ppm) .
  • MS : Compound 12 has a molecular ion at m/z 318, significantly smaller than the target compound’s estimated mass.

Benzo[b][1,4]oxazin Derivatives (7a–c)

Structure : These compounds () combine a pyrimidine ring with a benzoxazine moiety and substituted phenyl groups.
Key Differences :

  • Heteroatoms : The benzoxazine core includes oxygen, whereas the target compound has sulfur and additional nitrogen atoms.
  • Side Chains : The target’s sulfanylacetamide is absent in 7a–c.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.